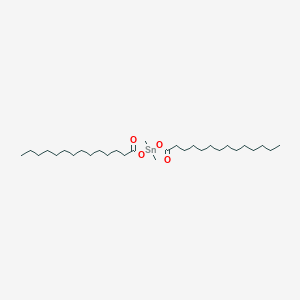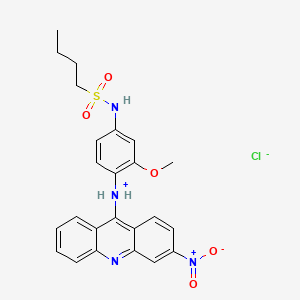
Bis(cyclohexylammonium) 2-cyanoethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of bis(cyclohexylammonium) 2-cyanoethyl phosphate typically involves the reaction between cyclohexylamine and 2-cyanoethyl phosphate under suitable reaction conditions . The process generally includes the following steps:
Reactants: Cyclohexylamine and 2-cyanoethyl phosphate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(cyclohexylammonium) 2-cyanoethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction may produce reduced amines.
Applications De Recherche Scientifique
Bis(cyclohexylammonium) 2-cyanoethyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(cyclohexylammonium) 2-cyanoethyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Cellular Processes: Affecting cellular processes such as metabolism, proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylammonium Phosphate: Similar structure but lacks the cyanoethyl group.
2-Cyanoethyl Phosphate: Contains the cyanoethyl group but lacks the cyclohexylammonium moiety.
Bis(cyclohexylammonium) Phosphate: Similar structure but without the cyanoethyl group.
Uniqueness
Bis(cyclohexylammonium) 2-cyanoethyl phosphate is unique due to the presence of both cyclohexylammonium and cyanoethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
62654-09-5 |
|---|---|
Formule moléculaire |
C15H32N3O4P |
Poids moléculaire |
349.41 g/mol |
Nom IUPAC |
2-cyanoethyl dihydrogen phosphate;cyclohexanamine |
InChI |
InChI=1S/2C6H13N.C3H6NO4P/c2*7-6-4-2-1-3-5-6;4-2-1-3-8-9(5,6)7/h2*6H,1-5,7H2;1,3H2,(H2,5,6,7) |
Clé InChI |
QSDZRMXWHBMBOP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N.C1CCC(CC1)N.C(COP(=O)(O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


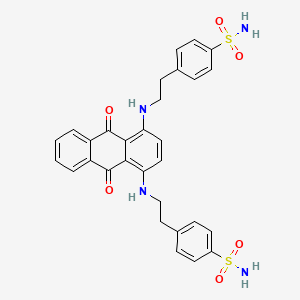



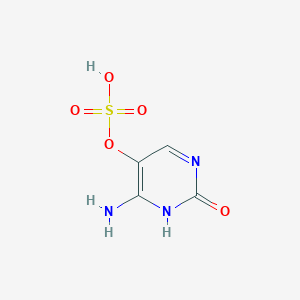

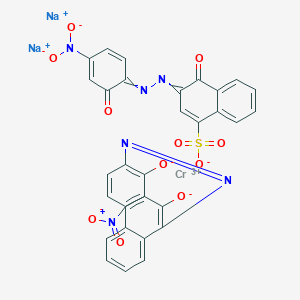
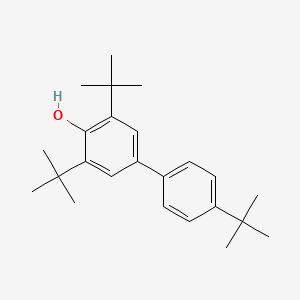
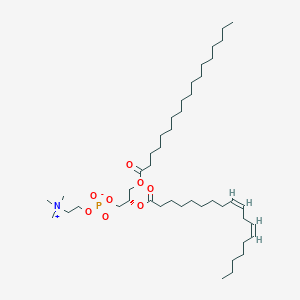
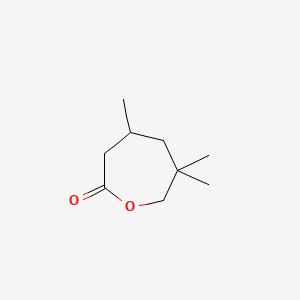

![4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757600.png)
